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Compound of Interest

Compound Name: (R)-1-Cbz-3-aminopiperidine

Cat. No.: B1270722 Get Quote

This technical guide provides a comprehensive overview of (R)-3-Amino-1-N-Cbz-piperidine

(CAS Number: 1044560-96-4), a key chiral intermediate in pharmaceutical synthesis. This

document is intended for researchers, scientists, and drug development professionals, offering

detailed information on its properties, synthesis, and applications, with a focus on its role in the

development of novel therapeutics.

Chemical Properties and Spectroscopic Data
(R)-3-Amino-1-N-Cbz-piperidine, also known as (R)-Benzyl 3-aminopiperidine-1-carboxylate, is

a versatile building block in organic synthesis. Its structural characteristics, including the

presence of a chiral center and a carbobenzyloxy (Cbz) protecting group, make it a valuable

component in the stereoselective synthesis of complex molecules.

Table 1: Physicochemical and Spectroscopic Data for (R)-3-Amino-1-N-Cbz-piperidine
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Property Value Reference

CAS Number 1044560-96-4 N/A

Molecular Formula C₁₃H₁₈N₂O₂ [1]

Molecular Weight 234.29 g/mol [1]

Appearance

Not explicitly stated, but

related compounds are liquids

or solids.

N/A

1H NMR Spectrum available [2]

13C NMR Spectrum available [3]

InChI

InChI=1S/C13H18N2O2/c14-

12-7-4-8-15(9-12)13(16)17-10-

11-5-2-1-3-6-11/h1-3,5-

6,12H,4,7-10,14H2/t12-/m1/s1

[2]

SMILES
N1(C(OCC2=CC=CC=C2)=O)

CCC--INVALID-LINK--C1
[2]

Synthesis of (R)-3-Amino-1-N-Cbz-piperidine
The enantiomerically pure form of 3-aminopiperidine derivatives is crucial for the efficacy of

many pharmaceutical compounds. Several synthetic strategies have been developed to

produce (R)-3-Amino-1-N-Cbz-piperidine and its analogs. Below are detailed experimental

protocols for two distinct and significant methods.

Enzymatic Synthesis using Transaminase
This method utilizes a transaminase enzyme to stereoselectively introduce the amine group,

offering a green and efficient alternative to traditional chemical synthesis.[4]

Experimental Protocol:

Reaction Setup: In a suitable reaction vessel, combine nitrogen-protected 3-piperidone (the

specific protecting group can be C1-4 alkoxycarbonyl, carbobenzoxy, or benzyl), an amino
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donor, and the transaminase enzyme in an appropriate buffer solution.[4]

Transformation: Allow the transaminase reaction to proceed under controlled temperature

and pH until the conversion of the ketone to the desired (R)-amine is complete. The reaction

progress can be monitored by techniques such as HPLC or GC.[4]

Work-up and Deprotection: Upon completion, the enzyme is typically removed by filtration or

centrifugation. The nitrogen-protected (R)-3-aminopiperidine is then extracted from the

aqueous phase using an organic solvent.[4]

Final Product Formation: The protecting group is subsequently removed to yield (R)-3-

aminopiperidine or its salt. For instance, a Cbz group can be removed by hydrogenation.[4]

Workflow for Enzymatic Synthesis:
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Step 1: Enzymatic Reaction

Step 2: Transformation & Monitoring

Step 3: Work-up

Step 4: Deprotection
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Enzymatic synthesis of (R)-3-aminopiperidine.
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Multi-step Synthesis from L-Glutamic Acid
This chemoenzymatic approach starts from a readily available chiral building block, L-glutamic

acid, and involves several chemical transformations to construct the piperidine ring.

Experimental Protocol:

Esterification and Boc-Protection: To a stirred solution of dimethyl ester of L-glutamic acid in

CH₂Cl₂ at 0°C, add triethylamine, (Boc)₂O, and a catalytic amount of DMAP. The reaction

mixture is stirred at room temperature for 6 hours. After quenching with water, the product is

extracted with CH₂Cl₂.

Reduction of Diester: The resulting (S)-Dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate

is reduced using NaBH₄ to yield the corresponding diol.

Tosylation of Diol: The diol is then treated with p-toluenesulfonyl chloride and triethylamine in

the presence of DMAP to form the ditosylate.

Cyclization: The crude ditosylate is reacted with an appropriate amine (e.g., benzylamine) to

induce cyclization and form the substituted piperidine derivative.

Deprotection: The Boc and any other protecting groups are removed to yield the final 3-

aminopiperidine derivative.

Application in Drug Development: DPP-IV Inhibition
(R)-3-Amino-1-N-Cbz-piperidine and its analogs are pivotal intermediates in the synthesis of

dipeptidyl peptidase-IV (DPP-IV) inhibitors.[5] These drugs, including alogliptin and linagliptin,

are used for the management of type 2 diabetes mellitus.[5]

Mechanism of Action of DPP-IV Inhibitors
DPP-IV is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-

1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6] These hormones play a

crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon

release in a glucose-dependent manner.[7][8]
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By inhibiting DPP-IV, drugs synthesized from (R)-3-Amino-1-N-Cbz-piperidine increase the

levels of active GLP-1 and GIP.[9][10] This leads to enhanced insulin secretion from pancreatic

β-cells and reduced glucagon secretion from α-cells, ultimately resulting in improved glycemic

control with a low risk of hypoglycemia.[8][10]

Signaling Pathway of DPP-IV Inhibition:
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DPP-IV inhibition enhances incretin signaling for glycemic control.
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Experimental Workflow for DPP-IV Inhibition Assay
The efficacy of potential DPP-IV inhibitors is often evaluated using in vitro fluorescence-based

assays.

Experimental Protocol:

Reagent Preparation: Prepare solutions of the DPP-IV enzyme, a fluorogenic substrate (e.g.,

Gly-Pro-AMC), and the test compound ((R)-3-Amino-1-N-Cbz-piperidine-derived inhibitor) at

various concentrations in an appropriate assay buffer.

Reaction Initiation: In a microplate, add the DPP-IV enzyme and the test compound. After a

pre-incubation period, initiate the reaction by adding the fluorogenic substrate.

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a

microplate reader. The cleavage of the substrate by DPP-IV releases a fluorescent molecule,

leading to an increase in fluorescence.

Data Analysis: The rate of the reaction is determined from the slope of the fluorescence

versus time plot. The inhibitory activity of the test compound is calculated by comparing the

reaction rates in the presence and absence of the inhibitor.

Workflow for a DPP-IV Inhibition Assay:
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Step 1: Reagent Preparation

Step 2: Reaction Setup

Step 3: Data Acquisition

Step 4: Data Analysis
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Workflow for a typical in vitro DPP-IV inhibition assay.
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Conclusion
(R)-3-Amino-1-N-Cbz-piperidine is a critically important chiral intermediate with significant

applications in the pharmaceutical industry. Its stereochemistry is essential for the biological

activity of the resulting drug molecules, particularly in the class of DPP-IV inhibitors for the

treatment of type 2 diabetes. The synthetic methodologies and understanding of its role in

targeting specific biological pathways, as detailed in this guide, are fundamental for the

continued development of new and effective therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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